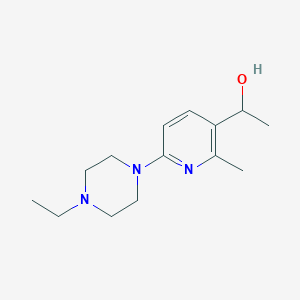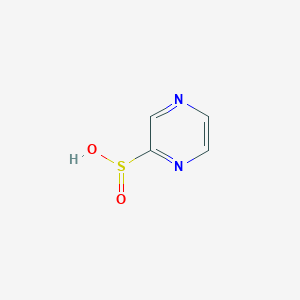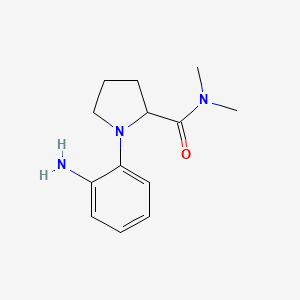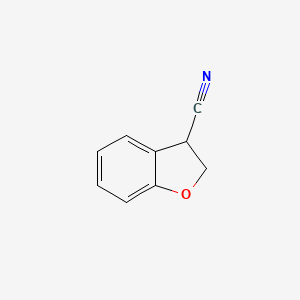![molecular formula C11H12ClN3 B15059542 (R)-5-Chloro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole CAS No. 1311254-84-8](/img/structure/B15059542.png)
(R)-5-Chloro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-5-Chloro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole is a complex organic compound featuring a benzimidazole core substituted with a pyrrolidine ring and a chlorine atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Chloro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole typically involves the formation of the benzimidazole core followed by the introduction of the pyrrolidine ring and the chlorine atom. One common method involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative to form the benzimidazole core. The pyrrolidine ring can be introduced via nucleophilic substitution reactions, and the chlorine atom can be added through halogenation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalysts and reaction conditions to facilitate the efficient formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to achieve the required quality standards .
Chemical Reactions Analysis
Types of Reactions
®-5-Chloro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
®-5-Chloro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-5-Chloro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with ®-5-Chloro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole.
Benzimidazole derivatives: Other benzimidazole compounds with different substituents also exhibit similar properties.
Uniqueness
®-5-Chloro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole is unique due to the specific combination of the pyrrolidine ring and the chlorine atom on the benzimidazole core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
1311254-84-8 |
|---|---|
Molecular Formula |
C11H12ClN3 |
Molecular Weight |
221.68 g/mol |
IUPAC Name |
6-chloro-2-[(2R)-pyrrolidin-2-yl]-1H-benzimidazole |
InChI |
InChI=1S/C11H12ClN3/c12-7-3-4-8-10(6-7)15-11(14-8)9-2-1-5-13-9/h3-4,6,9,13H,1-2,5H2,(H,14,15)/t9-/m1/s1 |
InChI Key |
WTWLSXNDPSJKCT-SECBINFHSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=NC3=C(N2)C=C(C=C3)Cl |
Canonical SMILES |
C1CC(NC1)C2=NC3=C(N2)C=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















